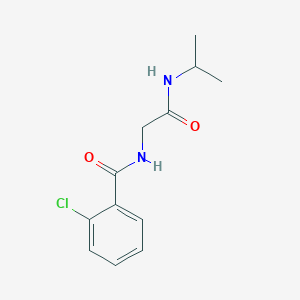

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

Description

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide (CAS: 1057436-32-4) is a benzamide derivative characterized by a 2-chlorobenzoyl core linked to an isopropylaminoethylamide side chain.

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

YYTYUJYNVFCCAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CNC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Azetidinone Derivatives

Compound 4 from (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) shares a benzamide backbone but incorporates a 2-azetidinone ring. This four-membered lactam enhances antimicrobial potency, with reported activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The dual chloro substituents at positions 2 and 3 of the benzamide and azetidinone rings likely contribute to its efficacy by increasing lipophilicity and target binding . QSAR models for azetidinone derivatives highlight the importance of topological parameters (Balaban index, molecular connectivity indices) in governing activity, suggesting that simpler benzamides like the target compound may require optimized substituents to match the potency of azetidinone-containing analogs .

Pesticidal Benzamide Derivatives

lists pesticidal benzamides such as triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide), which features a urea linkage and trifluoromethoxy group. These substituents enhance stability and target specificity in agrochemical applications. The target compound’s isopropylaminoethylamide side chain differs significantly, implying divergent applications.

Branched-Substituent Benzamides

The compound in (N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide) demonstrates how branched substituents (e.g., 4-chlorobenzyl, methoxyphenyl) influence physicochemical properties. Its melting point (142.9–143.4°C) and polarity (logP ~0.7) reflect moderate hydrophobicity, comparable to the target compound.

QSAR and Structural Insights

QSAR studies in emphasize that antimicrobial activity correlates with molecular connectivity indices (e.g., ⁰χv and ¹χv). The target compound’s absence of an azetidinone ring reduces its topological complexity, which may lower its Balaban index (a measure of molecular branching) and diminish antimicrobial efficacy. However, its chloro and isopropyl groups could compensate by enhancing lipophilicity and membrane permeability .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and an isopropylamino group. Its unique functional groups contribute to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, derivatives have shown activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The mechanism often involves the inhibition of specific bacterial enzymes, which disrupts cellular processes leading to bacterial death .

| Compound | Activity | Comparison |

|---|---|---|

| This compound | Antibacterial | Comparable to Isoniazid, Ciprofloxacin |

| Isoniazid | Antitubercular | Standard antibiotic |

| Ciprofloxacin | Broad-spectrum | Standard antibiotic |

Antifungal Activity

In addition to antibacterial effects, this compound also demonstrates antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections. The exact mechanism may involve disruption of fungal cell wall synthesis or function .

Antiviral Activity

Emerging evidence suggests that compounds within this structural class may also exhibit antiviral activity. This is particularly relevant in the context of viral infections where traditional treatments are failing. The antiviral mechanism is still under investigation but may involve interference with viral replication processes .

The biological mechanisms associated with this compound primarily involve:

- Enzyme Inhibition : Many derivatives inhibit key enzymes in microbial organisms, leading to disrupted metabolic pathways.

- Cell Membrane Disruption : Some studies suggest that these compounds can affect the integrity of microbial cell membranes, leading to cell lysis.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly influence biological activity. For instance:

- Chloro Substituents : The presence of chlorine enhances antibacterial potency.

- Amino Group Variations : Altering the amino group can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

- In vitro Studies : A series of synthesized derivatives were tested against mycobacterial and fungal strains, demonstrating higher activity than standard treatments like penicillin G and fluconazole .

- In vivo Studies : Animal models have shown promising results where derivatives of this compound reduced infection rates significantly compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.